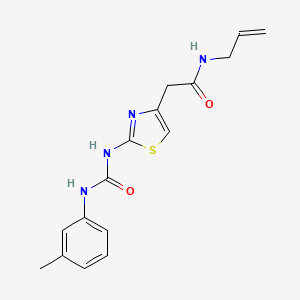

N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Propriétés

IUPAC Name |

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-3-7-17-14(21)9-13-10-23-16(19-13)20-15(22)18-12-6-4-5-11(2)8-12/h3-6,8,10H,1,7,9H2,2H3,(H,17,21)(H2,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTHXFGSLVHBKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves the reaction of an appropriate thiazole derivative with an isocyanate compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or under reflux conditions. The reaction may also require the use of catalysts or base reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the urea moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the thiazole ring, while reduction may result in the formation of reduced thiazole derivatives.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

Industry: It may be used in the development of new materials and as a component in various industrial processes.

Mécanisme D'action

The mechanism of action of N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in cellular signaling pathways, leading to changes in cell behavior and function.

Comparaison Avec Des Composés Similaires

N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:

Thiazole-urea derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

Thiazole-based kinase inhibitors: Compounds like Sorafenib and Quizartinib, which are known kinase inhibitors, may have similar mechanisms of action and therapeutic potential.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and applications compared to other similar compounds.

Activité Biologique

N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, acetylcholinesterase inhibition, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a thiazole core, which is known for its diverse biological activities. The thiazole ring is often associated with compounds that exhibit antitumor, antibacterial, and antifungal properties. The presence of the m-tolyl group and the ureido moiety further enhances its potential biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, a series of 2-amino-thiazole analogs were evaluated for their antitumor activity against various cancer cell lines. Notably, compounds with straight and branched substituents demonstrated significant activity against leukemia and solid tumors, with some achieving GI values exceeding 90% against specific cell lines .

In particular, structural modifications around the thiazole ring have been shown to enhance activity. The introduction of an allyl group in this compound may similarly improve its efficacy against cancer cells.

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is also noteworthy. Compounds containing thiazole scaffolds have been documented to exhibit strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. For instance, derivatives with coumarin and thiazole cores showed IC50 values as low as 2.7 µM for AChE inhibition . This suggests that this compound may possess similar properties worthy of further investigation.

Other Pharmacological Effects

The compound may also exhibit antibacterial and antifungal activities due to the inherent properties of thiazole derivatives. Research indicates that certain thiazole-based compounds demonstrate selective antibacterial action against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various thiazole derivatives, researchers synthesized multiple analogs and tested them against human cancer cell lines. The findings indicated that modifications in the side chains significantly affected the compounds' potency. For instance, a derivative similar to this compound exhibited moderate to high antiproliferative activity with IC50 values ranging from 0.2 to 8 µM across different cancer types .

Study 2: AChE Inhibition Assay

Another relevant study focused on the synthesis of thiazole-based compounds for AChE inhibition. The researchers performed in vitro assays and molecular docking studies to explore binding interactions with AChE. Compounds similar in structure to this compound showed promising results, indicating potential therapeutic applications in neurodegenerative diseases .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.